6-Fluoro-3-methylquinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-3-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction proceeds through condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, which is then further reacted with various substituted amines .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation, which significantly reduces reaction times and increases yields. For example, microwave-assisted synthesis can achieve reaction times of 110–210 seconds with yields ranging from 91% to 96% .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinolines .
Scientific Research Applications
6-Fluoro-3-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may induce apoptosis through the inhibition of topoisomerase IIα .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 2-Chloro-6-fluoroquinoline-3-carboxaldehyde
- 8-Fluoro-4-hydroxy-2-methylquinoline
Uniqueness
6-Fluoro-3-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a carboxylic acid group enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
6-fluoro-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-5-13-9-3-2-7(12)4-8(9)10(6)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
YAUJGRIHGAUYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=C1C(=O)O)F |
Origin of Product |
United States |
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